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5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid

Fragment-based drug discovery X-ray crystallography Antiviral

5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (CAS 941243-83-0), also known as 2-hydroxy-5,6-dimethylpyrimidine-4-carboxylic acid, is a small heterocyclic fragment (MW 168.15 Da; molecular formula C₇H₈N₂O₃) belonging to the 2-pyrimidone-4-carboxylic acid scaffold class. This compound has been validated as a crystallographically confirmed ligand of the Chikungunya Virus (CHIKV) nsP3 macrodomain (ADP-ribose binding site) through fragment-based X-ray crystallographic screening at 1.80 Å resolution (PDB ID: 6W8K; ligand code TJ4), where it was designated a Ligand of Interest by the depositing authors.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 941243-83-0
Cat. No. B3025282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid
CAS941243-83-0
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1=C(NC(=O)N=C1C(=O)O)C
InChIInChI=1S/C7H8N2O3/c1-3-4(2)8-7(12)9-5(3)6(10)11/h1-2H3,(H,10,11)(H,8,9,12)
InChIKeyZXECTTZQEACQGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (CAS 941243-83-0): Fragment-Era Pyrimidone Scaffold for Antiviral Drug Discovery


5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (CAS 941243-83-0), also known as 2-hydroxy-5,6-dimethylpyrimidine-4-carboxylic acid, is a small heterocyclic fragment (MW 168.15 Da; molecular formula C₇H₈N₂O₃) belonging to the 2-pyrimidone-4-carboxylic acid scaffold class [1]. This compound has been validated as a crystallographically confirmed ligand of the Chikungunya Virus (CHIKV) nsP3 macrodomain (ADP-ribose binding site) through fragment-based X-ray crystallographic screening at 1.80 Å resolution (PDB ID: 6W8K; ligand code TJ4), where it was designated a Ligand of Interest by the depositing authors [2]. The scaffold is part of a broader fragment collection identified as sharing a conserved 2-pyrimidone-4-carboxylic acid chemotype that specifically occupies the distal ribose-binding pocket of alphavirus and coronavirus macrodomains [2]. The compound is commercially available from multiple vendors (Life Chemicals, Enamine, MolCore, Leyan) at purities of 95–98%, positioning it as a readily accessible starting point for structure-guided fragment elaboration .

Why Generic Substitution Fails for 5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid: Crystallographically Validated Binding Mode Cannot Be Assumed Across Pyrimidone Analogs


Within the 2-pyrimidone-4-carboxylic acid fragment class, even subtle substitution changes produce divergent binding outcomes at the CHIKV nsP3 macrodomain. The 5,6-dimethyl substitution pattern of CAS 941243-83-0 (TJ4) yields unambiguous electron density fit across all four crystallographically independent chains of PDB 6W8K (real space correlation coefficients: 0.919–0.957), confirming a consistent and well-resolved binding pose at the ADP-ribose site [1]. By contrast, the closely related 2-oxo-5,6-benzopyrimidine-4-carboxylic acid (SRI-43750) is the only fragment from the same screen that demonstrated measurable anti-CHIKV cellular activity (IC₅₀ = 23 μM), while the 6-isobutyl analog (SRI-40582) exhibited a distinct π-π stacking interaction network with Y114 absent in TJ4 [2]. Furthermore, 5,6-dimethylpyrimidine-4-carboxylic acid (CAS 933745-98-3), which lacks the 2-oxo group, cannot participate in the conserved hydrogen-bonding network with the macrodomain backbone amides of G70 and S110 that anchors the 2-pyrimidone chemotype [2]. These structural divergences mean that generic in-class substitution without crystallographic confirmation would forfeit the experimentally resolved binding mode and the validated starting point for fragment-to-lead optimization that CAS 941243-83-0 uniquely provides [1].

Quantitative Differentiation Evidence for 5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (CAS 941243-83-0): Comparator-Anchored Data for Procurement Decisions


X-ray Crystallographic Occupancy and Electron Density Fit at CHIKV nsP3 Macrodomain: TJ4 vs. Class-Level Fragment Hits

In the co-crystal structure of CHIKV nsP3 macrodomain with pyrimidone fragments (PDB 6W8K, 1.80 Å resolution), 5,6-dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (ligand code TJ4) is present in all four copies of the asymmetric unit (chains A–D) with full occupancy (1.0) and real space correlation coefficients ranging from 0.919 to 0.957 [1]. The best-fitted instance (chain B) achieved a real space R factor of 0.096 with a correlation coefficient of 0.952 [1]. In the same fragment screen, only one of ~40 soaked fragments (SRI-40582, 6-isobutyl-2-oxo-pyrimidine-4-carboxylate) yielded interpretable electron density in the initial round [2], and among all identified fragments sharing the 2-pyrimidone-4-carboxylic acid scaffold, only the benzopyrimidine analog SRI-43750 demonstrated quantifiable anti-CHIKV activity (IC₅₀ = 23 μM) [2]. TJ4 was explicitly designated a 'Ligand of Interest' by the depositing authors, distinguishing it from fragments that did not meet author-defined significance criteria [1].

Fragment-based drug discovery X-ray crystallography Antiviral Chikungunya virus Macrodomain

Fragment-Like Physicochemical Profile vs. Lead-Like Benzopyrimidine Analog: Procurement-Relevant Differentiation for FBDD Campaigns

CAS 941243-83-0 adheres to the 'Rule of Three' fragment criteria (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3), with MW = 168.15 Da, computed LogP = 0.17, HBD = 2, and HBA = 3 [1]. In contrast, the anti-CHIKV-active benzopyrimidine analog SRI-43750 (2-oxo-5,6-benzopyrimidine-4-carboxylic acid) possesses a substantially larger molecular footprint with an extended aromatic system [2]. The smaller size and lower lipophilicity of CAS 941243-83-0 (topological polar surface area = 78.8 Ų; rotatable bonds = 1) [1] provide higher ligand efficiency potential and more chemical growability vectors (positions 5 and 6 methyl groups, plus the carboxylic acid at position 4) for fragment evolution, fragment linking, or fragment self-assembly strategies specifically discussed by Zhang et al. for this scaffold class [2].

Fragment-based drug discovery Physicochemical properties Lead-likeness Ligand efficiency

Scaffold Class Membership and Conserved Macrodomain Binding: Class-Level Evidence from the CHIKV nsP3 Fragment Screen

The Zhang et al. (2021) fragment-based screen established that all validated fragment hits—including CAS 941243-83-0 (TJ4)—share a common 2-pyrimidone-4-carboxylic acid scaffold and bind specifically to the ADP-ribose binding site of the CHIKV nsP3 macrodomain, a site that is highly conserved across alphaviruses (VEEV, SINV, SFV, ONNV) and coronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2) [1]. In silico docking studies reported in the same paper suggest that the pyrimidone scaffold can also productively bind to the macrodomains of these related viruses [1]. Unlike orotic acid (6-carboxyuracil), a natural pyrimidine metabolite that acts as a substrate for the de novo pyrimidine biosynthesis pathway, the 5,6-dimethyl substitution of CAS 941243-83-0 blocks metabolic processing at positions 5 and 6, and the compound has no reported DHODH inhibitory activity at the tested concentrations (the BindingDB entry CHEMBL3286441 with reported IC₅₀ = 2.28 μM against human DHODH was confirmed to correspond to a different compound with MW 384.44 Da) [2].

Antiviral Macrodomain Pan-antiviral scaffold Alphavirus Coronavirus

Multi-Vendor Commercial Availability with Documented Purity Specifications: Procurement Readiness vs. Single-Source or Custom-Synthesis Analogs

CAS 941243-83-0 is listed in the commercial catalogs of at least five independent suppliers (Life Chemicals catalog F2185-0001 at 95+% purity; MolCore MC694491 at NLT 98% purity; Leyan 1350300 at 95% purity; Enamine/ChemSpace CSMB00000095117; and CymitQuimica 3D-RMB24383 at min. 95% purity), as confirmed by vendor technical datasheets [1]. The compound was sourced from Life Chemicals and Enamine for the Zhang et al. (2021) fragment-based screen, providing traceable provenance linking the commercial material directly to the published crystallographic data [2]. In contrast, structurally related analogs such as 2-oxo-5,6-benzopyrimidine-4-carboxylic acid (SRI-43750) and 6-isobutyl-2-oxo-pyrimidine-4-carboxylate (SRI-40582) are not listed in standard commercial catalogs and appear to have been custom-synthesized or procured through specialized channels for the study [2].

Chemical procurement Commercial availability Building blocks Fragment library Purity specification

Validated Application Scenarios for 5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (CAS 941243-83-0) Based on Published Structural and Physicochemical Evidence


Structure-Guided Fragment Elaboration for CHIKV nsP3 Macrodomain Inhibitors

Leverage the co-crystal structure of CAS 941243-83-0 (TJ4) bound to CHIKV nsP3 macrodomain at 1.80 Å resolution (PDB 6W8K) [1] as a validated starting point for fragment growing, fragment linking, or fragment merging campaigns. The unambiguous electron density (RSCC 0.919–0.957 across four independent chains) [2] provides high-confidence structural coordinates for computational chemistry workflows, including Free Energy Perturbation (FEP+) calculations, docking-based virtual enumeration, and pharmacophore modeling. The 5- and 6-position methyl groups and the 4-carboxylic acid moiety define three distinct growth vectors for synthetic elaboration, while the fragment-like physicochemical profile (MW 168 Da, LogP 0.17) [3] ensures ample property space for optimization toward lead-like candidates.

Pan-Alphavirus and Pan-Coronavirus Macrodomain Tool Compound Development

Build upon the conserved macrodomain binding site identified by Zhang et al. (2021) [1], where in silico docking demonstrated that the 2-pyrimidone-4-carboxylic acid scaffold can productively engage macrodomains from VEEV, SINV, SFV, ONNV, SARS-CoV, MERS-CoV, and SARS-CoV-2 [1]. CAS 941243-83-0 serves as the minimal pharmacophoric core for developing broad-spectrum macrodomain chemical probes. The 5,6-dimethyl substitution blocks metabolic processing at the pyrimidine ring, avoiding the rapid turnover observed with natural substrate analogs such as orotic acid, and the multi-vendor commercial availability [4] enables rapid parallel synthesis of focused libraries for cross-virus macrodomain selectivity profiling.

Fragment Library Screening Controls and Crystallographic Soaking Standards

Given its crystallographically validated binding mode, high aqueous solubility (predicted from LogP 0.17 and TPSA 78.8 Ų) [1][3], and demonstrated compatibility with the cryo-soaking protocol (42% PEG400, 0.1 M sodium citrate pH 5.6) [2], CAS 941243-83-0 is suitable as a positive control compound for fragment-based crystallographic screening campaigns targeting purine/pyrimidine-binding pockets. Its defined binding pose at the ADP-ribose site of nsP3MD makes it a reference standard for calibrating soaking conditions, validating data collection pipelines, and benchmarking automated ligand fitting software. The compound's availability at NLT 98% purity from MolCore meets the purity threshold recommended for crystallographic fragment screening.

Medicinal Chemistry Building Block for 2-Pyrimidone-4-Carboxylic Acid Derived Libraries

As a carboxylic acid-functionalized heterocyclic building block, CAS 941243-83-0 enables direct amide coupling, esterification, and heterocycle fusion reactions without requiring protecting group manipulation of the 4-carboxylate. The Life Chemicals catalog (F2185-0001) [4] and ChemSpace/Enamine listing (CSMB00000095117) [3] position this compound within established screening compound and building block collections, facilitating integration into existing automated parallel synthesis workflows. Applications include the generation of amide libraries targeting the nsP3MD distal ribose pocket, synthesis of ester prodrugs for cellular permeability enhancement, and construction of fused bicyclic pyrimidones for scaffold hopping experiments—all anchored by the experimentally validated binding mode documented in PDB 6W8K.

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